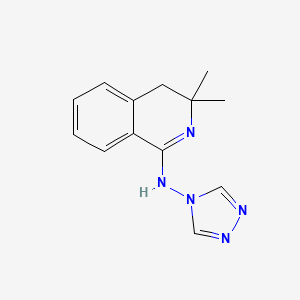
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide, also known as DCB-MF, is a chemical compound that has been widely studied for its various applications in scientific research. It is a furan-based synthetic compound that has been found to possess several biochemical and physiological effects.
科学研究应用
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been extensively studied for its various applications in scientific research. One of its primary applications is in the field of neuroscience, where it has been found to modulate the activity of ion channels in neurons. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been shown to enhance the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain perception and thermoregulation. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been found to inhibit the activity of the acid-sensing ion channel 1a (ASIC1a), which is involved in the perception of acidosis and nociception.
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is complex and involves the modulation of several ion channels and signaling pathways. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has been found to bind to the extracellular domain of TRPV1 and enhance its activity. This leads to an influx of calcium ions into the cell, which activates downstream signaling pathways and modulates cellular functions. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been found to bind to the extracellular domain of ASIC1a and inhibit its activity. This leads to a decrease in the influx of sodium ions into the cell, which modulates cellular functions.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been found to modulate the activity of ion channels in neurons, which can lead to changes in pain perception and thermoregulation. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been found to inhibit the growth and proliferation of cancer cells, which makes it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has also been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for scientific research. However, there are also limitations to using N-(3,4-dichlorobenzyl)-5-methyl-2-furamide in lab experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide on different cell types and tissues are not well understood, which can limit its use in certain research areas.
未来方向
There are several future directions for research on N-(3,4-dichlorobenzyl)-5-methyl-2-furamide. One area of research is in the development of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of research is in the identification of new ion channels and signaling pathways that are modulated by N-(3,4-dichlorobenzyl)-5-methyl-2-furamide. Finally, N-(3,4-dichlorobenzyl)-5-methyl-2-furamide can be used as a tool to study the role of ion channels in various diseases, including pain, cancer, and neurological disorders.
Conclusion:
In conclusion, N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is a synthetic compound that has been extensively studied for its various applications in scientific research. It has been found to modulate the activity of ion channels in neurons, inhibit the growth and proliferation of cancer cells, and has several biochemical and physiological effects. N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several advantages for lab experiments, but there are also limitations to its use. Future research on N-(3,4-dichlorobenzyl)-5-methyl-2-furamide can lead to the development of new therapeutic agents and a better understanding of the role of ion channels in various diseases.
合成方法
The synthesis of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide involves the reaction of 3,4-dichlorobenzylamine with 5-methyl-2-furoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(3,4-dichlorobenzyl)-5-methyl-2-furamide. The chemical structure of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is shown in Figure 1.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-2-5-12(18-8)13(17)16-7-9-3-4-10(14)11(15)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJQDUYUKGYMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)

![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)

![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)